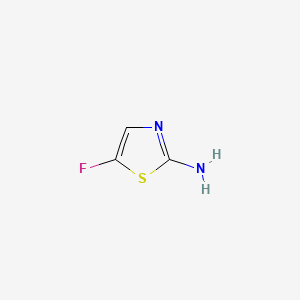
2-(2-Methoxyphenyl)acetophenone
Descripción general
Descripción
2-(2-Methoxyphenyl)acetophenone is an organic compound with the molecular weight of 226.27 . It is also known as o-Acetylanisole or 2-Acetylanisole. It is a versatile organic compound that has gained significant interest in recent years.
Synthesis Analysis
Acetophenone, the core structure of 2-(2-Methoxyphenyl)acetophenone, has been utilized in the synthesis of many heterocyclic compounds . It is an ideal synthon for multicomponent reactions including the three- and four-component reactions . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .
Molecular Structure Analysis
The IUPAC name for 2-(2-Methoxyphenyl)acetophenone is 2-(2-methoxyphenyl)-1-phenylethanone . The InChI code for this compound is 1S/C15H14O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3 .
Chemical Reactions Analysis
Acetophenone and its derivatives, including 2-(2-Methoxyphenyl)acetophenone, are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . They have been applied in the structure of different types of heterocyclic frameworks .
Physical And Chemical Properties Analysis
2-(2-Methoxyphenyl)acetophenone is a compound with a molecular weight of 226.27 . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Photoluminescent Properties
2-(2-Methoxyphenyl)acetophenone and its derivatives have been explored for their photoluminescent properties. Studies have synthesized europium complexes with methoxy derivatives of 2′-hydroxy-2-phenylacetophenones, exhibiting red luminescence under UV light, suggesting potential applications in optical devices and solid-state lamps (Kumar, Makrandi, Singh, & Khatkar, 2008).
Synthesis and Characterization
Research has been conducted on the synthesis of various compounds from 2-(2-Methoxyphenyl)acetophenone derivatives. For example, the synthesis of novel non-linear optical chalcone derivatives has been reported, emphasizing the potential in materials science, especially in the development of new optical materials (Vaishali, Waghmare, Kariya, & Paliwal, 2011).
Catalysis and Chemical Reactions
There is significant interest in the role of 2-(2-Methoxyphenyl)acetophenone in catalysis and chemical reactions. For instance, its derivatives have been used in the asymmetric hydrogenation of N-aryl imines, demonstrating high enantioselectivity and potential for synthesizing primary amines (Mršić, Minnaard, Feringa, & de Vries, 2009).
Environmental Applications
2-(2-Methoxyphenyl)acetophenone derivatives have also been studied for their environmental applications. A notable example is their use as corrosion inhibitors for magnesium alloys, showcasing their potential as environment-friendly alternatives in corrosion protection (Hu, Zeng, Zhang, Shi, Song, & Guo, 2013).
DNA Photosensitization
Studies have shown the efficacy of 2-(2-Methoxyphenyl)acetophenone derivatives as DNA photosensitizers. This indicates their potential use in photodynamic therapy and other medical applications where controlled DNA damage is beneficial (Alzueta, Cuquerella, & Miranda, 2019).
Safety And Hazards
Direcciones Futuras
2-(2-Methoxyphenyl)acetophenone, also known as o-Acetylanisole or 2-Acetylanisole, is a versatile organic compound that has gained significant interest in recent years. Its high reactivity offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRMSBBDPOPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435339 | |
| Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)acetophenone | |
CAS RN |
27356-33-8 | |
| Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



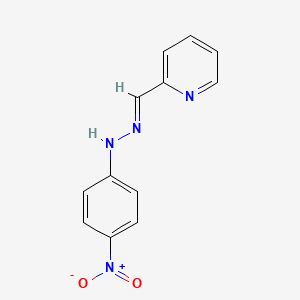
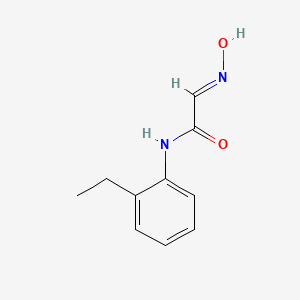
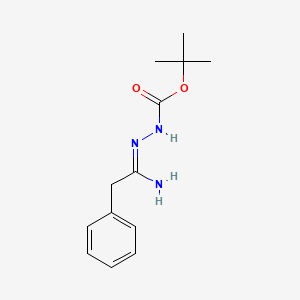
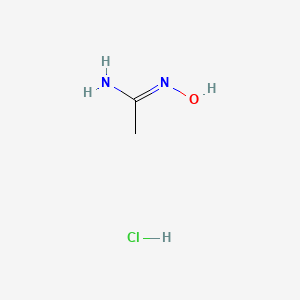



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


